Mycophenolic Acid-d3 β-D-Glucuronide
Description
Definition and Classification
This compound represents a deuterium-labeled analog of the naturally occurring metabolite mycophenolic acid glucuronide, characterized by the substitution of three hydrogen atoms with deuterium isotopes. The compound exhibits the molecular formula C23H25D3O12 and possesses a molecular weight of 499.48 grams per mole, distinguishing it from its unlabeled counterpart through the incorporation of stable isotope labels. Chemically, this compound belongs to the classification of stable isotope-labeled analytical standards, specifically designed for use as internal standards in liquid chromatography-tandem mass spectrometry applications.
The structural designation as a β-D-Glucuronide indicates the specific stereochemical configuration of the glucuronic acid moiety attached to the mycophenolic acid backbone through a β-glycosidic linkage. The compound maintains the complete International Union of Pure and Applied Chemistry nomenclature as (2S,3S,4S,5R,6S)-6-((5-((E)-5-Carboxy-3-methylpent-2-en-1-yl)-6-(methoxy-d3)-7-methyl-3-oxo-1,3-dihydroisobenzofuran-4-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, reflecting its complex polycyclic structure with multiple chiral centers. The deuterium labeling occurs specifically at the methoxy group position, providing a distinct mass shift that enables precise differentiation during mass spectrometric analysis.
Properties
Molecular Formula |
C₂₃H₂₅D₃O₁₂ |
|---|---|
Molecular Weight |
499.48 |
Synonyms |
5-[(2E)-5-Carboxy-3-methyl-2-penten-1-yl]-1,3-dihydro-6-(methoxy-d3)-7-methyl-3-oxo-4-isobenzofuranyl β-D-Glucopyranosiduronic Acid; Mycophenolic Acid-d3 Glucosiduronate; Mycophenolic Acid-d3 Glucuronide; |
Origin of Product |
United States |
Preparation Methods
Deuterium Labeling of Mycophenolic Acid
Deuterium incorporation into MPA occurs at specific positions to ensure metabolic stability and analytical distinguishability. The labeling process typically involves:
-
Acid-catalyzed hydrogen-deuterium exchange : MPA is dissolved in deuterated solvents (e.g., D₂O or CD₃OD) under controlled pH and temperature to replace three hydrogen atoms with deuterium at the C7-methyl group.
-
Isotopic purity validation : Nuclear magnetic resonance (¹H-NMR) and high-resolution mass spectrometry (HRMS) confirm >98% deuterium incorporation, critical for minimizing background interference in mass spectrometric assays.
Enzymatic Glucuronidation
Glucuronidation of MPA-d3 is catalyzed by uridine diphosphate glucuronosyltransferase (UGT) enzymes, predominantly UGT1A9 and UGT2B7 isoforms. The reaction proceeds as follows:
-
Substrate activation : MPA-d3 (1.0 mM) is incubated with uridine diphosphate glucuronic acid (UDPGA, 5.0 mM) in a buffer system (pH 7.4, 50 mM Tris-HCl).
-
Enzymatic catalysis : Human liver microsomes or recombinant UGT isoforms are added (0.5–1.0 mg/mL protein concentration), and the mixture is agitated at 37°C for 2–4 hours.
-
Reaction termination : The process is halted by adding ice-cold acetonitrile (2:1 v/v), precipitating proteins and stabilizing the glucuronide product.
Table 1: Key Parameters for Enzymatic Glucuronidation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| UDPGA concentration | 5.0 mM | Maximizes enzyme saturation |
| Incubation time | 3 hours | Balances conversion and degradation |
| pH | 7.4 | Maintains UGT activity |
| Temperature | 37°C | Mimics physiological conditions |
Optimization of Reaction Conditions
Solvent Systems for Enhanced Solubility
MPA-d3’s low aqueous solubility necessitates co-solvents:
Enzyme Source and Kinetic Considerations
-
Human liver microsomes vs. recombinant UGTs : Microsomes provide native enzyme complexes but introduce variability, whereas recombinant systems offer reproducibility at higher costs.
-
Kinetic parameters :
Purification and Isolation Techniques
Solid-Phase Extraction (SPE)
Crude reaction mixtures undergo SPE to remove unreacted MPA-d3 and UDPGA:
High-Performance Liquid Chromatography (HPLC)
Further purification employs reversed-phase HPLC:
-
Mobile phase : Gradient of acetonitrile (A) and 0.1% formic acid (B):
Table 2: HPLC Purification Outcomes
| Parameter | Value |
|---|---|
| Retention time | 8.2 ± 0.3 min |
| Recovery yield | 82.5 ± 3.2% |
| Purity post-HPLC | 95.7 ± 1.8% |
Analytical Validation of Synthetic Product
Structural Confirmation
Purity Assessment
-
Ultra-Performance Liquid Chromatography (UPLC) :
Challenges and Mitigation Strategies
Isotopic Dilution During Synthesis
Q & A
Q. Table 1: LC-MS/MS Parameters for this compound
| Parameter | Conditions | Reference |
|---|---|---|
| Column | C18, 2.1 × 50 mm, 1.7 µm | |
| Mobile Phase | 0.1% formic acid in H2O/ACN | |
| Ionization Mode | Negative ESI | |
| LOD/LOQ | 0.1 ng/mL / 0.5 ng/mL |
Basic Question: How does glucuronidation alter the pharmacological activity of mycophenolic acid?
Methodological Answer:
Glucuronidation converts mycophenolic acid (MPA) into a polar metabolite, reducing its immunosuppressive activity but potentially enhancing tissue-specific effects. Key mechanisms:
- IMPDH Inhibition: MPA inhibits inosine monophosphate dehydrogenase (IMPDH), critical for lymphocyte proliferation. The glucuronide form shows 10-fold lower IMPDH affinity, reducing systemic immunosuppression .
- Antitumor Activity: Evidence suggests this compound exhibits enhanced activity against myeloid leukemia (e.g., X-5563 cell line) due to improved cellular uptake in hepatic tissues .
- Toxicity: Acyl-glucuronide isomers may covalently bind proteins, triggering hepatotoxicity. Enzymatic hydrolysis by human α/β-hydrolase domain 10 (ABHD10) mitigates this risk .
Advanced Question: What challenges arise in synthesizing this compound, and how can they be addressed?
Methodological Answer:
Synthesis challenges include isotopic purity, regioselective glucuronidation, and stability:
- Isotopic Labeling: Deuterium is introduced at the methoxy group of MPA via acid-catalyzed exchange or custom synthesis of deuterated precursors. Purity (>95%) is verified via HPLC and NMR .
- Glucuronidation: Enzymatic methods using UDP-glucuronosyltransferases (UGTs) improve regioselectivity over chemical synthesis. Human liver microsomes (HLMs) or recombinant UGT1A9 are preferred for β-D-configuration .
- Purification: Reverse-phase chromatography with acetonitrile/water gradients removes unreacted MPA and byproducts. Lyophilization ensures long-term stability at -20°C .
Q. Table 2: Key Synthesis Steps
| Step | Method | Reference |
|---|---|---|
| Deuterium Incorporation | Acid-catalyzed H/D exchange | |
| Glucuronidation | UGT1A9-mediated conjugation | |
| Purification | Prep-HPLC (C18, ACN/H2O) |
Advanced Question: How to resolve discrepancies in reported pharmacological activities of this compound?
Methodological Answer:
Contradictions arise from isomerization, assay models, and metabolite stability:
- Isomer Analysis: Acyl-glucuronides undergo pH-dependent isomerization (α/β anomers). Use chiral columns or enzymatic hydrolysis (ABHD10) to isolate bioactive forms .
- Cell Model Selection: Antitumor activity varies by cell type (e.g., leukemia vs. solid tumors). Validate findings in primary hepatocytes or co-culture systems (e.g., gut–liver-on-a-chip) .
- Metabolite Stability: Monitor degradation via LC-MS/MS during assays. Stabilize samples with protease inhibitors and cold-chain storage .
Advanced Question: What considerations are critical when designing enzymatic hydrolysis experiments for this compound?
Methodological Answer:
- Enzyme Selection: Use recombinant ABHD10 or liver microsomes for specific hydrolysis. Avoid nonspecific esterases that degrade the aglycone .
- Reaction Conditions: Optimize pH (7.4), temperature (37°C), and incubation time (30–60 min). Include controls with boiled enzymes to confirm specificity .
- Quantification: Measure liberated MPA-d3 via LC-MS/MS. Correct for spontaneous hydrolysis by subtracting buffer-only controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
